5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine
CAS No.:
Cat. No.: VC18479057
Molecular Formula: C13H18BrNSi
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrNSi |
|---|---|
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | 2-(5-bromopyridin-2-yl)ethynyl-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C13H18BrNSi/c1-13(2,3)16(4,5)9-8-12-7-6-11(14)10-15-12/h6-7,10H,1-5H3 |
| Standard InChI Key | VVZAAXMUPHUCCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)C#CC1=NC=C(C=C1)Br |
Introduction
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is a complex organic compound featuring a pyridine ring with a bromine atom at the 5-position and an ethynyl group modified with a tert-butyl dimethylsilyl moiety at the 2-position. This compound is notable for its potential applications in organic synthesis and materials science due to its unique combination of reactive functionalities.
Synthesis of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine
The synthesis of this compound typically involves a multi-step process utilizing palladium-catalyzed cross-coupling reactions. A common method involves the reaction of 2,5-dibromopyridine with tert-butylethynyldimethylsilane in the presence of palladium catalysts and copper(I) iodide under inert conditions.
Synthesis Steps:
-
Preparation of Starting Materials: 2,5-Dibromopyridine and tert-butylethynyldimethylsilane are prepared or obtained.
-
Cross-Coupling Reaction: The reaction mixture is set up under an argon atmosphere, combining 2,5-dibromopyridine, tert-butylethynyldimethylsilane, bis(triphenylphosphane)palladium(II) chloride, copper(I) iodide, and triethylamine in dry tetrahydrofuran (THF).
-
Reaction Conditions: The mixture is stirred at low temperatures initially, then allowed to warm to room temperature for several hours.
-
Purification: The product is isolated through filtration and purification steps involving organic solvents.
Applications and Potential Uses
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine offers versatility due to its dual reactive functionalities—bromine and the silyl-protected alkyne. This makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules or materials.
Potential Applications:
-
Organic Synthesis: Useful in cross-coupling reactions to form carbon-carbon bonds.
-
Materials Science: Can be used to create novel materials with specific optical or electronic properties.
-
Pharmaceutical Research: May serve as a precursor for synthesizing bioactive compounds.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Bromo-pyridine | Bromine at 2-position | Basic pyridine structure without silyl or ethynyl groups |
| 5-Ethynyl-pyridine | Ethynyl group at 5-position | Lacks bromine substitution; focuses on alkyne chemistry |
| Dimethylsilyl-acetylene | Silyl group attached to an alkyne | No aromatic ring; primarily used in polymer chemistry |
| Tert-butyl-dimethyl-silanyl-acetylene | Similar silyl moiety but without bromine | Used in organic synthesis; less reactive than brominated derivatives |
Research Findings and Future Directions
Research on 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is focused on exploring its reactivity and potential applications. Studies involve investigating its interactions with nucleophiles and electrophiles to understand its utility as a synthetic intermediate. Additionally, its binding affinity to biological targets could reveal pharmacological potential.
Future Research Directions:
-
Synthetic Methodology: Improving synthesis efficiency and yield.
-
Materials Science Applications: Exploring its use in creating novel materials.
-
Pharmacological Studies: Investigating its potential as a precursor for bioactive compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume